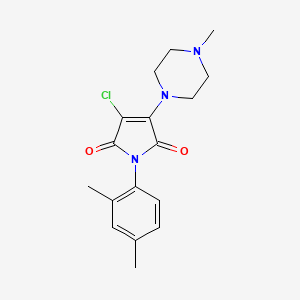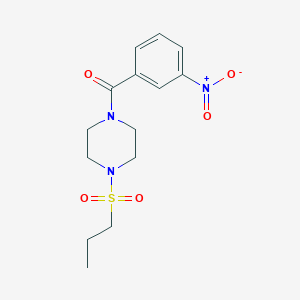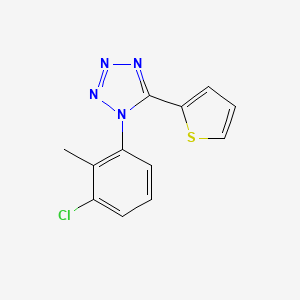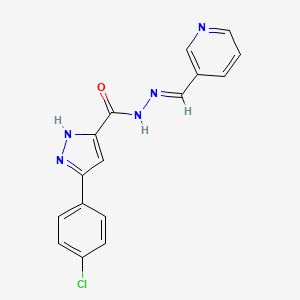
4-(2-hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)-2-piperazinone is a chemical compound involving a piperazine ring. Piperazine derivatives are noteworthy due to their wide range of pharmacological and biological activities.
Synthesis Analysis
- Synthesis of piperazine derivatives often involves reactions like Mannich reactions and cyclocondensation. For instance, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety by reacting enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid has been reported (Bhat et al., 2018).
Molecular Structure Analysis
- The molecular structure of piperazine derivatives has been extensively studied using techniques like X-ray crystallography. For example, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized by one-pot three-component reaction, was characterized using single crystal X-ray crystallography (Khan et al., 2013).
Chemical Reactions and Properties
- Piperazine derivatives are involved in various chemical reactions, like Michael addition reactions and Mannich reactions. For instance, electrochemical syntheses of arylthiobenzazoles by electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone have been studied (Amani & Nematollahi, 2012).
Applications De Recherche Scientifique
Pharmacology and Biological Activity
Ohmefentanyl Stereotypes Chemistry and Pharmacology
: Research on ohmefentanyl, a compound related to fentanyl with a piperazine component, highlights the pharmacological significance of stereochemistry in opioid receptor interaction. It emphasizes the role of structural modifications in affecting biological activity, particularly in opioid receptors, which could provide insights into the development of novel analgesics with specific receptor affinities and activities (Brine et al., 1997).
Biochemical Research and DNA Studies
DNA Minor Groove Binders : Hoechst 33258, a compound containing a piperazine moiety, illustrates the biochemical research applications of piperazine derivatives in binding to the minor groove of DNA. This highlights the utility of such compounds in studying DNA interactions and potential therapeutic applications in targeting specific DNA sequences (Issar & Kakkar, 2013).
Medicinal Chemistry and Drug Design
Anti-mycobacterial Activity of Piperazine Analogues : Piperazine serves as a core structure in numerous pharmacologically active compounds, demonstrating significant anti-mycobacterial properties. This review of piperazine-based anti-TB molecules showcases the compound's versatility in drug design, especially against various strains of Mycobacterium tuberculosis (Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use : Highlighting the breadth of therapeutic applications for piperazine derivatives, this patent review covers areas from CNS agents to anticancer and anti-inflammatory agents. It underscores the scaffold's adaptability and the impact of substituent modification on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).
Toxicology and Safety Studies
Saracatinib Metabolism and Reactive Intermediates : The study on Saracatinib, which contains a piperazine group, explores the formation of reactive intermediates during drug metabolism. This research is crucial for understanding the toxicological profiles of drugs and the mechanisms underlying their side effects (Attwa et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-hydroxy-4-methylpentanoyl)-1-(2-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)10-15(20)17(22)18-8-9-19(16(21)11-18)14-7-5-4-6-13(14)3/h4-7,12,15,20H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPHAUFUSSYSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2=O)C(=O)C(CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)




![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)
![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)